Hexacosatetraenoic acid

Description

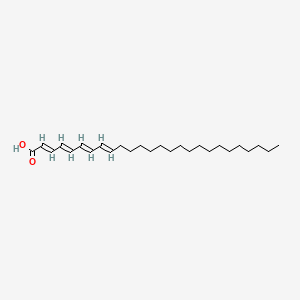

Hexacosatetraenoic acid (C26:4,n-6) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the n-6 series. It contains 26 carbon atoms and 4 double bonds, with the first double bond at the sixth carbon from the methyl end (n-6). This fatty acid is synthesized in mammalian tissues, particularly the brain and testes, through elongation and desaturation of shorter-chain precursors like arachidonic acid (C20:4,n-6) . Key findings include:

- Biosynthesis: In neonatal rat brain, C26:4,n-6 is elongated to form C28–C36 tetraenoic acids and C26–C28 pentaenoic acids, demonstrating its role as a substrate for further elongation .

- Metabolism: It undergoes β-oxidation in peroxisomes, releasing acetate for de novo synthesis of shorter-chain fatty acids (C14–C24) .

- Biological Significance: C26:4,n-6 is enriched in phosphatidylcholine species in rat and human brain membranes, contributing to membrane fluidity and signaling .

Properties

CAS No. |

90829-84-8 |

|---|---|

Molecular Formula |

C26H44O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-hexacosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h18-25H,2-17H2,1H3,(H,27,28)/b19-18+,21-20+,23-22+,25-24+ |

InChI Key |

MHWUJHJVQVPKHD-KVKDIOEXSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

hexacosatetraenoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar VLC-PUFAs

Chain Length and Double Bond Variations

Key Observations :

- Chain Length vs. Function : Longer chains (C26–C36) are associated with membrane structural roles , while shorter chains (C20–C24) are more involved in signaling (e.g., arachidonic acid derivatives) .

- Double Bonds : Higher unsaturation (e.g., C24:6,n-3) correlates with enhanced membrane fluidity , critical for retinal photoreceptor kinetics .

Functional Comparison with n-3 and n-6 Series

n-6 vs. n-3 VLC-PUFAs

Clinical and Pathological Relevance

- Peroxisomal Disorders: C26:4,n-6 and other VLC-PUFAs accumulate in X-linked adrenoleukodystrophy and Zellweger syndrome, impairing membrane integrity .

- Dietary Modulation : Increasing dietary n-3 fatty acids (e.g., C22:6,n-3) reduces n-6 VLC-PUFA levels in photoreceptors, highlighting competitive interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.